2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide
説明
特性
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3S/c1-12-7-9-14(10-8-12)25(23,24)16(17(18,19)20)21-15(22)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDMFJZIVXVXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Deep Dive: The Pharmacodynamics of Phenylacetamide Derivatives
Executive Summary: The Privileged Scaffold
The phenylacetamide moiety (Ph-CH₂-CO-NH-R) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.
While historically associated with simple analgesics, modern derivatives have bifurcated into three distinct high-value therapeutic axes:
-
Neurological Modulation: State-dependent blockade of Voltage-Gated Sodium Channels (VGSCs) for epilepsy and neuropathic pain.
-
Inflammation Control: Selective COX-2 inhibition designed to bypass the gastrointestinal toxicity of classical NSAID carboxylates.[1][2]
-
Oncology: Induction of apoptosis via intrinsic mitochondrial pathways and cell cycle arrest.
This guide dissects the molecular mechanisms driving these activities, supported by validated experimental protocols and Structure-Activity Relationship (SAR) data.
Mechanism I: The Neurological Axis (VGSC Blockade)
Molecular Mechanism
Phenylacetamide derivatives, particularly those with bulky N-substituents (e.g., piperazine or piperidine linkers), function as state-dependent sodium channel blockers . Unlike pore-blockers (e.g., tetrodotoxin) that physically occlude the channel mouth, phenylacetamides bind to the local anesthetic receptor site (Site 2) located within the inner pore of the
-
State-Dependence: These compounds exhibit higher affinity for the inactivated state of the channel compared to the resting state. By stabilizing the inactivated conformation, they prolong the refractory period of neurons, selectively dampening high-frequency neuronal firing (seizures) without impairing normal low-frequency neurotransmission.
-
Key Interaction: The phenyl ring engages in
- stacking with aromatic residues (typically Phenylalanine or Tyrosine) in the S6 transmembrane segment of domain IV (DIV-S6).
Structure-Activity Relationship (SAR)
-
Linker Length: A 3-carbon alkyl spacer between the amide nitrogen and the terminal amine is often optimal for binding affinity.
-
Lipophilicity: Increased lipophilicity of the amine portion correlates with potency, facilitating membrane penetration to access the intracellular binding site.
-
Aromatic Orientation: The orientation of the phenyl ring relative to the amide plane dictates selectivity between Na
1.2 (CNS) and Na 1.5 (Cardiac) isoforms.
Visualization: Sodium Channel Gating Cycle
The following diagram illustrates the kinetic transition of sodium channels and the stabilization of the inactivated state by phenylacetamide derivatives.
Mechanism II: The Anti-Inflammatory Axis (COX-2 Selectivity)[1]
Molecular Mechanism
Classical NSAIDs (e.g., Diclofenac) rely on a carboxylic acid group to bind Arg120 in the Cyclooxygenase (COX) active site. This acidity contributes to direct gastric mucosal damage. Phenylacetamide derivatives replace this carboxylate with a neutral amide, altering the binding mode to favor COX-2 selectivity .
-
Active Site Binding: The acetamide nitrogen acts as a hydrogen bond donor to Trp387 and Ser353 in the COX-2 pocket.
-
Hydrophobic Fit: The phenyl moiety occupies the large hydrophobic channel present in COX-2 (but restricted in COX-1 by Ile523), conferring selectivity.
-
Reduced Toxicity: The absence of the acidic proton prevents ion-trapping in gastric epithelial cells, significantly reducing ulcerogenic potential while maintaining PGE2 inhibition.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
Objective: Determine the IC
Reagents:
-
Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.
-
Heme (Cofactor).
Workflow:
-
Preparation: Reconstitute enzymes in Tris-HCl buffer (pH 8.0).
-
Incubation: Add 10 µL of test compound (0.01 - 100 µM) to reaction wells containing enzyme and Heme. Incubate for 10 mins at 25°C to allow inhibitor binding.
-
Initiation: Add Arachidonic Acid (100 µM) and TMPD.
-
Reaction: The peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD.
-
Measurement: Monitor absorbance at 590 nm .
-
Validation:
-
Positive Control: Celecoxib (COX-2 selective) and Indomethacin (Non-selective).
-
Blank: Buffer + Substrate (No Enzyme).
-
Calculation: % Inhibition =
.
-
Mechanism III: The Oncological Axis (Apoptosis Induction)
Molecular Mechanism
Recent studies indicate that specific N-substituted phenylacetamides (e.g., 2-amino benzamide analogs) exert cytotoxic effects on breast (MCF-7) and liver (HepG2) cancer lines.
-
Pathway: Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway .[5]
-
Biomarkers:
-
Bax/Bcl-2 Ratio: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.[5]
-
Caspase Cascade: Cleavage of Pro-Caspase-3 to active Caspase-3.
-
PARP-1 Cleavage: Resulting in DNA fragmentation and cell death.
-
-
Cell Cycle Arrest: Accumulation of cells in the G1/S or G2/M phase, preventing mitosis.
Visualization: Apoptotic Signaling
[6]
Summary of Quantitative Data
The table below synthesizes data from key reference studies regarding the potency of phenylacetamide derivatives across different targets.
| Therapeutic Target | Compound Class | Key Metric | Activity Range | Mechanism Note |
| COX-2 | Indomethacin-amides | IC | 0.04 - 0.2 µM | High selectivity; slow, tight-binding kinetics [4]. |
| Sodium Channel | N-phenyl-2-(piperazinyl)acetamides | K | 0.5 - 5.0 µM | Site 2 binding; state-dependent block [2, 3]. |
| Breast Cancer | 4-Fluorophenyl-acetamides | IC | 0.6 - 0.7 µM | Induction of p53 and Caspase-3 [1]. |
| Sigma-1 Receptor | N-benzylpiperidinyl-acetamides | K | ~3.9 nM | High affinity radiotracer potential [5].[6] |
Synthesis & Strategic Design
To assist medicinal chemists in library design, the following general synthesis workflow is recommended for generating diverse phenylacetamide libraries.
-
Core Synthesis: Acylation of an aniline or amine with phenylacetyl chloride.
-
Reaction:
-
-
Functionalization:
-
For Anticonvulsants: Introduce a piperazine or morpholine ring at the para position of the N-phenyl ring.
-
For COX-2 Inhibitors: Utilize 2,6-dichloroaniline derivatives to mimic the steric bulk of Diclofenac.
-
References
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives. Pharmaceutical Sciences. (2025).[7] Link
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. (2010). Link
-
A Structure-Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry. (1996). Link
-
Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS. (2001). Link
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides... as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. (1993). Link
Sources
- 1. ccjm.org [ccjm.org]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivepp.com [archivepp.com]
- 4. brieflands.com [brieflands.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Trichloromethyl Group: A Double-Edged Sword in Synthetic & Medicinal Chemistry
Executive Summary
The trichloromethyl group (
This guide details the technical applications of trichloromethyl-containing compounds, shifting the focus from their role as pharmacophores to their utility as masked synthons for chiral amino acids, hydroxy acids, and heterocycles. It provides actionable protocols for their synthesis and transformation, grounded in the mechanistic principles of the Jocic and Corey-Link reactions.
Part 1: Physical & Chemical Properties
To effectively utilize the trichloromethyl group, one must understand its steric and electronic profile relative to common bioisosteres.
Comparative Physicochemical Profile
The
Table 1: Physicochemical Comparison of Substituents
| Property | Methyl ( | Trifluoromethyl ( | tert-Butyl ( | Trichloromethyl ( |
| Electronic Effect | Electron Donating (+I) | Strong Withdrawal (-I) | Electron Donating (+I) | Strong Withdrawal (-I) |
| Hansch Lipophilicity ( | 0.56 | 0.88 | 1.98 | 2.66 |
| Taft Steric Parameter ( | 0.00 (Ref) | -1.16 | -1.54 | -2.06 |
| Bond Length (C-X) | 1.09 Å | 1.35 Å | 1.54 Å (C-C) | 1.77 Å |
Note: More negative
The Metabolic Liability
Unlike the metabolically stable
Part 2: The Synthetic Toolkit (Transformations)
The primary value of trichloromethyl compounds lies in their ability to serve as precursors for complex chiral architectures. The electron-withdrawing nature of the three chlorine atoms makes the
The Jocic-Reeve & Corey-Link Reactions
The transformation of trichloromethyl carbinols (TCMCs) into
-
Jocic Reaction: Base-promoted conversion of TCMCs to
-substituted acids with inversion of configuration . -
Corey-Link Reaction: A stereoselective variant that uses chiral reduction followed by azide displacement to generate optically pure
-amino acids.
Mechanism Visualization
The following diagram illustrates the divergent pathways from a trichloromethyl ketone precursor.
Caption: Mechanistic flow from Trichloromethyl Ketone to Chiral Amino/Hydroxy Acids via the reactive gem-dichlorooxirane intermediate.[3]
Part 3: Experimental Protocols
The following protocols are designed for reproducibility and safety, avoiding the use of gaseous phosgene or unstable intermediates where possible.
Protocol A: Synthesis of Trichloromethyl Carbinols (Decarboxylative Method)
A safer alternative to strong base addition, avoiding the Cannizzaro side reaction.
Reagents: Aldehyde substrate, Sodium Trichloroacetate (NaTCA), Trichloroacetic Acid (TCA), DMF.[4] Mechanism: Generation of the trichloromethyl anion via decarboxylation of the trichloroacetate.
-
Preparation: In a flame-dried flask, dissolve the aldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Reagent Addition: Add Sodium Trichloroacetate (1.2 equiv) and Trichloroacetic Acid (1.2 equiv) at room temperature. The acid activates the aldehyde and suppresses side reactions.
-
Reaction: Stir the mixture at 20–25 °C. Evolution of
gas will be observed. Monitor by TLC (typically 1–4 hours). -
Workup: Quench with saturated aqueous
. Extract with ethyl acetate ( ). Wash combined organics with water ( ) and brine to remove DMF. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: The Corey-Link Reaction (TCMC to -Amino Acid)
Converts the TCMC from Protocol A into a protected amino acid.
-
Azidation (Jocic Step):
-
Dissolve the chiral TCMC (1.0 equiv) in MeOH (0.2 M).
-
Add DBU (1.2 equiv) and
(2.0 equiv) at 0 °C. -
Note: The base (DBU) deprotonates the alcohol, triggering cyclization to the gem-dichlorooxirane, which is immediately opened by the azide.
-
Stir at 20 °C for 12 hours. Acidify with 1 M HCl and extract with EtOAc to isolate the
-azido ester.
-
-
Hydrolysis:
-
Treat the ester with LiOH in THF/Water to yield the
-azido acid.
-
-
Reduction:
-
Dissolve the
-azido acid in MeOH. Add Pd/C (10 wt%) and stir under atmosphere (1 atm) for 4–6 hours. -
Filter through Celite and concentrate to yield the pure
-amino acid.
-
Part 4: Niche Applications in Agrochemicals & Materials
While rare in drugs, the
Agrochemicals (Fungicides & Nitrification Inhibitors)
In agriculture, the metabolic instability of
-
Folpet: A fungicide where the
group acts as a "warhead," reacting with thiols in fungal enzymes to inhibit cell division. -
Nitrapyrin: A pyridine derivative containing a
group, used to inhibit bacteria that convert ammonium to nitrate in soil, keeping fertilizer in the stable ammonium form.
Materials: Triphosgene (BTC)
Bis(trichloromethyl) carbonate (BTC) is the solid, safer equivalent of phosgene.
-
Application: Used to synthesize isocyanates, carbamates, and urea derivatives in pharmaceutical manufacturing.
-
Advantage: Exact stoichiometry control (1 mol BTC
3 mol Phosgene) and easier handling than toxic gas cylinders.
Part 5: Safety & Toxicity Mechanisms
Researchers must handle these compounds with an understanding of their specific toxicological pathways.
Hepatotoxicity Mechanism
The toxicity of simple trichloromethyl compounds (like
-
Bioactivation: CYP2E1 reduces the C-Cl bond.
-
Radical Formation:
. -
Propagation: The radical reacts with
to form peroxy radicals ( ), which attack membrane lipids (Lipid Peroxidation), causing cell death.
Mitigation in Lab: All reactions involving volatile trichloromethyl precursors (e.g., chloroform, reagents generating dichlorocarbene) must be performed in a well-ventilated fume hood.
References
-
Corey, E. J., Link, J. O., & Shao, Y. (1992).[4] A General, Catalytic, and Enantioselective Synthesis of alpha-Amino Acids. Journal of the American Chemical Society. Link
-
Snowden, T. S. (2006). Mechanism of the Jocic Reaction. Organic Letters. Link
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Cafiero, L. R., & Snowden, T. S. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters. Link
-
Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and Mechanism of Action of Haloalkanes: Carbon Tetrachloride as a Toxicological Model. Critical Reviews in Toxicology. Link
- Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.
Sources
- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Jocic Reaction [organic-chemistry.org]
- 4. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids [organic-chemistry.org]
Preamble: The Acetamide Moiety - A Structural Linchpin and Pharmacological Powerhouse
An In-depth Technical Guide: Structural Elucidation of Complex Acetamide Derivatives: A Modern Synergistic Approach
Audience: Researchers, scientists, and drug development professionals.
The acetamide functional group, with its deceptively simple CH₃CONH– structure, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its remarkable versatility stems from its unique physicochemical properties: the ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to modulate properties like lipophilicity, which is critical for a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[1] This versatility has led to the integration of the acetamide scaffold into a vast array of therapeutic agents, including analgesics, anti-inflammatory drugs (notably COX-II inhibitors), antivirals, and anti-cancer agents.[3][4]
However, the very synthetic accessibility that makes acetamide derivatives so attractive also leads to the creation of molecules with significant structural complexity, including multiple stereocenters, intricate ring systems, and conformational flexibility.[5] For the drug development professional, the unambiguous determination of a novel acetamide derivative's three-dimensional structure is not merely an academic exercise; it is a prerequisite for understanding its interaction with biological targets, optimizing its efficacy, and ensuring its safety.[6] This guide presents a holistic and synergistic workflow for the structural elucidation of these complex molecules, moving beyond a simple checklist of techniques to explain the causality behind each experimental choice.
Section 1: The Foundational Blueprint - Establishing Molecular Formula and Unsaturation
Before any attempt to assemble the molecular puzzle, one must first define its boundaries. The initial and most critical step is the unambiguous determination of the molecular formula.
Core Technique: High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), typically utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is the gold standard for this purpose.[7] Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique elemental composition.
The process of structural elucidation begins with obtaining a molecular formula, which is a crucial piece of information.[8][9] This is followed by a comprehensive analysis of spectroscopic data to piece together the molecule's structure.[8][9]
The Causality of Ionization: The choice of ionization method is critical. For most complex acetamide derivatives, which often possess some degree of polarity, ESI is preferred due to its soft ionization nature, which typically yields an intact protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.[7][10] This contrasts with Electron Ionization (EI), which is a hard ionization technique that often causes extensive fragmentation, making the molecular ion peak weak or entirely absent for complex structures.[11]
Table 1: Comparison of Common Ionization Techniques for Acetamide Derivatives
| Technique | Principle | Typical Ions | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization of polar molecules from solution. | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Preserves molecular ion; suitable for polar, non-volatile compounds. | Low efficiency for non-polar compounds; can form multiple adducts. |
| Electron Ionization (EI) | High-energy electron beam bombards gas-phase molecules. | M⁺·, numerous fragment ions | Provides reproducible fragmentation patterns for library matching. | Molecular ion often weak or absent for complex/labile molecules.[11] |
Insights from Fragmentation: While the primary goal is the molecular ion, fragmentation patterns, especially in tandem MS (MS/MS) experiments, provide the first clues to the structure.[11][12] Amides, including acetamides, often exhibit a characteristic cleavage of the N-CO bond.[13] In α,β-unsaturated acetamides, this N-CO cleavage is particularly favorable due to the formation of a stable, resonance-stabilized acylium cation.[13] Analyzing these fragments can help identify key substructures early in the elucidation process.
Experimental Protocol 1: Molecular Formula Determination via HR-ESI-MS
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[7]
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.[7]
-
Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to ensure detection of the most stable molecular ion.
-
Data Processing:
-
Identify the most abundant molecular ion species (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass of this ion.
-
Calculate the Degree of Unsaturation (Double Bond Equivalents) from the proposed formula to understand the number of rings and/or double bonds present.
-
Section 2: Assembling the Connectivity Puzzle - The Power of 2D NMR
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary tool for mapping the atomic connectivity. While 1D ¹H and ¹³C NMR provide a census of the proton and carbon environments, 2D NMR experiments reveal how these atoms are connected, allowing for the piecemeal construction of the molecular skeleton.[14] 2D NMR is indispensable for complex molecules where severe signal overlap in 1D spectra would otherwise make interpretation impossible.[15][16]
The Core NMR Experiments: A Self-Validating Workflow
A standard suite of 2D NMR experiments provides a logical, self-validating system for determining the 2D structure (the "constitution") of the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[17][18] The presence of a cross-peak in a COSY spectrum indicates that two protons are scalar-coupled. By "walking" along the coupling pathways, one can trace out entire spin systems within the molecule (e.g., an ethyl group, a long alkyl chain, or protons on a cyclohexane ring).[16][18]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously identifies which protons are directly attached to which carbon atoms.[15][18] Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon to which it is bonded. This is incredibly powerful for assigning carbon resonances and for resolving overlapping proton signals by spreading them out in the second (carbon) dimension.[18]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to connecting the individual spin systems identified by COSY. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). For example, the proton of an N-H group in an acetamide will often show an HMBC correlation to the carbonyl carbon, definitively placing it. Similarly, correlations from a methyl group's protons to a quaternary carbon can link molecular fragments that have no direct proton-proton connections.
Diagram 1: The NMR Data Integration Workflow
Caption: Logical workflow for integrating 2D NMR data to build a molecular structure.
Experimental Protocol 2: Acquiring a Standard NMR Data Set
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and identify proton chemical shifts.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
-
2D Spectra Acquisition:
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Run a phase-sensitive gradient-edited HSQC experiment. This allows for the differentiation of CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).
-
HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from J-couplings of 4-10 Hz) to maximize the number of useful correlations.
-
-
Data Interpretation: Systematically analyze the spectra in the order described above (COSY → HSQC → HMBC) to build up molecular fragments and then connect them into a complete 2D structure.
Section 3: Defining Three-Dimensional Space - Stereochemistry and Solid-State Conformation
Determining the correct connectivity is only half the battle. For complex acetamide derivatives with biological activity, defining the relative and absolute stereochemistry is paramount.
Core Technique 1: Nuclear Overhauser Effect (NOE) Spectroscopy
The NOE is a through-space phenomenon, independent of scalar coupling, that occurs between protons that are close in space (typically < 5 Å).[18] Observing an NOE correlation between two protons provides powerful evidence that they are on the same face of a ring system or in close proximity in a specific conformer.
-
NOESY/ROESY: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the experiments of choice. ROESY is often preferred for medium-sized molecules where the NOE can be zero or difficult to detect.
Core Technique 2: Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous determination of the three-dimensional atomic structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry (if a heavy atom is present).[19] It is considered the ultimate "gold standard" for structural proof.[19] The primary challenge, and it is a significant one, is the growth of a diffraction-quality single crystal.[19]
The crystal structure of simple acetamide reveals molecules held together by N-H···O hydrogen bonds, forming rings or chains depending on the crystalline form.[20][21] This fundamental interaction often dictates the packing of more complex derivatives.
Table 2: Comparison of Techniques for Stereochemical Determination
| Technique | Principle | Information Provided | Advantages | Limitations |
| NOESY/ROESY | Through-space dipolar coupling of protons. | Relative stereochemistry; solution-state conformation. | Provides data on the biologically relevant solution conformation. | Ambiguities can arise with flexible molecules; distance-dependent. |
| X-ray Crystallography | Diffraction of X-rays by a crystalline lattice. | Unambiguous 3D structure; bond lengths/angles; absolute stereochemistry. | The definitive "gold standard" for structural proof.[19] | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[19] |
Experimental Protocol 3: Single-Crystal X-ray Diffraction
-
Crystallization (The Critical Step): Attempt to grow a single crystal of the compound (ideally >0.1 mm in each dimension).[19] Common methods include:
-
Slow evaporation of a solvent from a saturated solution.
-
Vapor diffusion of an anti-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated while a detector collects the diffraction pattern.[19]
-
Structure Solution and Refinement: The diffraction data is computationally processed to solve the "phase problem" and generate an electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data, yielding the final crystal structure.[19]
Section 4: When Spectroscopy Fails - The Rise of Computational Chemistry
In cases of extreme complexity, high conformational flexibility, or where multiple diastereomers are possible, experimental data alone may be insufficient to make an unambiguous assignment.[22] Here, quantum mechanical (QM) computational methods have become a decisive tool.[6][22]
The primary approach involves calculating the theoretical NMR chemical shifts for all possible candidate structures.[23] The calculated data for each candidate is then compared statistically to the experimental NMR data. The structure that shows the best correlation is deemed the correct one.[23] Statistical methods like DP4 analysis have been developed to formalize this comparison and provide a probability for each candidate structure.[22]
This synergistic approach, combining experimental NMR with computationally inexpensive QM calculations, can solve complex structures that would otherwise be intractable.[22]
Diagram 2: Integrating Computational and Experimental Data
Caption: Workflow showing the synergy between experimental data and computational validation.
Conclusion: A Unified, Self-Validating Strategy
The structural elucidation of a complex acetamide derivative is not a linear path but an iterative, synergistic process. The trustworthiness of a final structure comes from the convergence of all available data: the molecular formula from HRMS must be consistent with the degrees of unsaturation observed in the NMR, and the connectivity established by 2D NMR must be compatible with the stereochemical constraints revealed by NOESY and/or X-ray crystallography. When ambiguity remains, computational methods provide a powerful tool for validation. By applying this multi-faceted, logic-driven approach, researchers and drug development professionals can confidently and efficiently determine the structures of novel chemical entities, paving the way for the next generation of innovative therapeutics.
References
- Are Computational Methods Useful for Structure Elucidation of Large and Flexible Molecules? Belizentrin as a Case Study. (2020).
- Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PMC.
- Computer methods for structure elucidation of new organic compounds
- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed.
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice.
- The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. Benchchem.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2024). Longdom Publishing.
- An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023).
- NMR Techniques in Organic Chemistry: a quick guide.
- Crystal structure of acetamide. (a) Rhombohedral form: The molecules... (1999).
- Navigating the Unknown: A Technical Guide to the Structure Elucidation of Novel N
- What is Acetamide used for? (2024).
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- Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025).
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
- Crystal structure of acetamide. (a) Rhombohedral form: The molecules... (2001).
- Structural Analysis of Complex Organic Molecules by Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. (2021). 大学化学.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Tandem Mass Spectrometry (MS/MS) Explained. (2025). Technology Networks.
- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024).
- Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. (2013). Repository of the Academy's Library.
- Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. (2022). Semantic Scholar.
- X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
- Ion Types and Fragmentation Patterns in Mass Spectrometry.
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
- Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (2020).
- Pharmaceuticals Structural Elucidation: How to Make Str
- Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. TSI Journals.
- Pitfalls in the structural elucidation of small molecules.
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in silico modeling of 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide
Case Study: 2-Phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide
Executive Summary
This technical guide outlines a comprehensive in silico characterization framework for 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide (referred to herein as PTTA ). Belonging to the class of
Chemical Architecture & Synthetic Logic
Before initiating computational workflows, one must understand the molecule's assembly to interpret force-field parameters correctly. PTTA is typically synthesized via a three-component condensation involving phenylacetamide, chloral hydrate, and
-
Core Scaffold:
-Amido sulfone. -
Key Functionality: The
position acts as an electrophilic center; under physiological pH, the tosyl group can act as a leaving group to generate a reactive -acylimine species, capable of covalent modification of protein targets. -
SMILES String (for input): CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)CC2=CC=CC=C2)C(Cl)(Cl)Cl (Note: Verification of connectivity required during 3D building).
Quantum Mechanical (QM) Profiling
Objective: To determine the stable conformer and electronic reactivity descriptors (HOMO/LUMO) using Density Functional Theory (DFT).
2.1. Methodology[1][2][3][4][5][6][7][8]
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311G++(d,p). The diffuse functions (++) are critical for correctly modeling the electron-rich trichloromethyl and sulfonyl groups.
-
Solvation Model: IEFPCM (Implicit solvation) using Water (
) to mimic physiological environments.
2.2. Protocol Steps
-
Conformational Search: Perform a relaxed scan of the
dihedral angle to find the global minimum. -
Geometry Optimization: Minimize energy until forces drop below
Hartree/Bohr. -
Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0) to confirm a true minimum.
-
ESP Mapping: Calculate Electrostatic Potential to identify H-bond donors (Amide NH) and acceptors (Sulfonyl O, Carbonyl O).
2.3. Data Output Structure
| Property | Value (Predicted Range) | Significance |
| Dipole Moment ( | 4.5 - 6.0 Debye | High polarity aids receptor orientation but limits membrane crossing. |
| HOMO Energy | -6.2 to -6.8 eV | Indicates electron-donating capability (likely from the Phenyl ring). |
| LUMO Energy | -2.1 to -2.8 eV | Indicates susceptibility to nucleophilic attack (at the |
| Gap ( | ~4.0 eV | Hard/Soft acid character; correlates with metabolic stability. |
ADMET Prediction & Drug-Likeness
Objective: To assess the "drug-ability" of PTTA, focusing on the liability of the
3.1. Tools & Parameters[4][6]
-
Primary Tool: SwissADME / pkCSM.
-
Focus: Lipophilicity (
) and Topological Polar Surface Area (TPSA).
3.2. Critical Analysis
-
Lipophilicity: The
and Tosyl groups significantly increase hydrophobicity. Expected Consensus LogP . This falls within Lipinski's Rule of 5 (LogP < 5), suggesting good oral bioavailability. -
Blood-Brain Barrier (BBB):
-
Requirement: LogBB > -1.0 and TPSA < 90 Ų.
-
PTTA Estimate: TPSA
Ų (Sulfone + Amide). This suggests high probability of BBB penetration , supporting its investigation as a CNS-active agent (e.g., anticonvulsant).
-
-
Toxicity Alert: The trichloromethyl group is a structural alert for bioactivation to free radicals (similar to carbon tetrachloride), potentially causing lipid peroxidation. This must be flagged in the toxicity report.
Molecular Docking: Target Selection & Protocol
Based on the structural homology to known anticonvulsants (e.g., substituted acetamides) and recent literature on
4.1. Target Preparation
-
PDB ID: 5EIP (NaV1.7) or 4COF (GABA-A).
-
Pre-processing:
-
Remove crystallographic water molecules.
-
Add polar hydrogens (pH 7.4).
-
Compute Gasteiger charges.
-
4.2. Docking Workflow (AutoDock Vina / Glide)
-
Grid Generation: Center the grid box (
Å) on the known pore-blocking site (local anesthetic binding site). -
Ligand Preparation: Set rotatable bonds. Crucial: The
bond is sterically hindered; restrict rotation if DFT suggests a high barrier. -
Search Algorithm: Genetic Algorithm (Lamarckian). Run 50 independent poses.
-
Validation: Re-dock the co-crystallized ligand; RMSD must be < 2.0 Å.
4.3. Interaction Analysis
We look for:
- Stacking: Between the PTTA phenyl/tosyl rings and aromatic residues (e.g., Tyr, Phe) in the channel pore.
-
Hydrogen Bonding: Amide NH acting as a donor to Ser/Thr residues.
-
Halogen Bonding: Interaction of
chlorines with backbone carbonyls (sigma-hole interactions).
Molecular Dynamics (MD) Simulation
Objective: To verify the temporal stability of the PTTA-Protein complex. Docking gives a static snapshot; MD reveals if the ligand stays bound under physiological motion.
5.1. System Setup (GROMACS)
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand PTTA).
-
Box: Dodecahedron, 1.0 nm buffer.
-
Solvent: TIP3P Water + 0.15 M NaCl (neutralizing).
5.2. Simulation Protocol
Figure 1: Standard Molecular Dynamics Workflow for Ligand-Protein Stability.
5.3. Success Criteria
-
RMSD: Ligand RMSD should stabilize (plateau) within 2-3 Å of the starting structure.
-
H-Bond Lifetime: Key H-bonds identified in docking should have >40% occupancy during the trajectory.
Mechanistic Pathway Visualization
The following diagram illustrates the hypothetical mechanism of action (MoA) for PTTA as an anticonvulsant, based on the modulation of sodium channels, a common target for this chemical class.
Figure 2: Hypothetical Pharmacodynamic Pathway of PTTA modulating NaV Channels.
References
-
Zadorozhnii, P. V., et al. (2017).[9] "In silico prediction of anticonvulsant activity of N-(2,2,2-trichloro-1-hydroxyethyl)alkylcarboxamides." Journal of Chemical and Pharmaceutical Sciences.
-
Lomynoha, Y. R., et al. (2025).[3] "Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides." Sciforum.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX.
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- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
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- 9. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Analytical Characterization of N-Tosyl Compounds
Introduction: The Role and Scrutiny of N-Tosylated Compounds
The p-toluenesulfonyl group, or "tosyl" group, is a cornerstone of modern organic synthesis and medicinal chemistry. Its utility as a robust protecting group for primary and secondary amines is well-documented, enabling complex molecular transformations by preventing unwanted side reactions.[1] Beyond protection, the tosyl moiety is an integral part of many pharmacologically active molecules and key synthetic intermediates.[2][3] The introduction of this group significantly alters a molecule's physicochemical properties, including its crystallinity, solubility, and spectroscopic signature.[1]
Consequently, the unambiguous characterization of N-tosylated compounds is not merely a procedural step but a critical validation of molecular identity, purity, and structure. This guide provides an in-depth exploration of the primary analytical techniques employed for this purpose. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind our experimental choices, ensuring that each analysis is a self-validating system. This document is designed for researchers, scientists, and drug development professionals who require a robust and reliable framework for characterizing these vital compounds.
The Analytical Workflow: An Integrated Strategy
A comprehensive characterization does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. The logical flow of analysis typically begins with an assessment of purity and progresses to detailed structural elucidation, culminating in definitive spatial confirmation when required.
Caption: Logical workflow for the characterization of N-tosyl compounds.
Chromatographic Techniques: Assessing Purity and Guiding Purification
Chromatography is the foundational technique for separating the target compound from unreacted starting materials, byproducts, and catalysts.
A. Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid, and cost-effective tool for monitoring the progress of a tosylation reaction in real-time. The choice of a more polar solvent system is often required compared to the non-tosylated amine, as the sulfonamide group increases the compound's polarity.
Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel 60 F254 analytical plates.
-
Spotting: Apply a small spot of the reaction mixture, the starting amine, and a co-spot (reaction mixture and starting material) onto the baseline.
-
Elution: Develop the plate in a chamber pre-saturated with an appropriate mobile phase (e.g., a hexane/ethyl acetate gradient). The goal is to achieve a retention factor (Rf) of ~0.3-0.4 for the product.
-
Visualization: Visualize the plate under UV light (254 nm), where the aromatic rings of the tosyl group and other chromophores will appear as dark spots. Further visualization can be achieved using iodine vapor or a potassium permanganate stain.[4]
-
Interpretation: The reaction is complete when the spot corresponding to the starting amine has been fully consumed and a new, typically lower-Rf spot corresponding to the N-tosylated product is dominant.
B. High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, HPLC with UV detection is the industry standard.[5] The strong UV absorbance of the tosyl group's aromatic ring provides excellent sensitivity. Reversed-phase chromatography is most common for these compounds.
Protocol: Purity Determination by HPLC-UV
-
Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point for most N-tosylated compounds.
-
Mobile Phase: A gradient elution is typically employed to ensure good separation and peak shape.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (to ensure protonation and sharp peaks).
-
Solvent B: Acetonitrile or Methanol with 0.1% acid.
-
Gradient: Start with a high percentage of Solvent A and ramp to a high percentage of Solvent B over 10-20 minutes.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL.
-
Injection & Detection: Inject 5-10 µL and monitor the elution profile at a wavelength where the tosyl group absorbs strongly, typically around 220-230 nm and 254 nm.
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A compound is generally considered pure for subsequent characterization if the purity is ≥95%.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopy provides the detailed information required to confirm the covalent structure of the molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For N-tosylated compounds, both ¹H and ¹³C NMR are essential.
Causality in NMR: The tosyl group imposes a distinct and predictable electronic environment. The electron-withdrawing nature of the sulfonyl group deshields adjacent protons, while the symmetry of the p-tolyl group provides a characteristic spectroscopic signature.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters to observe are chemical shift (δ), integration (proton count), and coupling constants (J).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments.
-
2D NMR (Optional but Recommended): For complex structures, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to definitively assign proton and carbon signals.
-
Data Interpretation: Characteristic NMR Signatures
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Tosyl -CH₃ | ~2.4[7] | ~21.5[7] | A sharp singlet integrating to 3 protons. Its presence is a strong indicator of the tosyl group. |
| Tosyl Aromatic (AA'BB') | 7.3-7.4 (d, 2H) & 7.7-7.8 (d, 2H)[7] | 127-130 & 143-145[7] | A characteristic pair of doublets due to the para-substituted aromatic ring. |
| N-H Proton | Highly variable (5-9 ppm) | N/A | Often a broad singlet. Can be confirmed by a D₂O exchange experiment, where the peak disappears. |
| α-Protons (to Nitrogen) | Shifted downfield by 0.5-1.0 ppm | Shifted downfield | The electron-withdrawing sulfonyl group deshields protons on the carbon adjacent to the nitrogen. |
B. Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight and elemental composition of a compound.[6][8] Electrospray ionization (ESI) is the most common technique for N-tosylated compounds, as it is a soft ionization method that typically keeps the molecule intact.
Protocol: MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an LC system.
-
Acquisition: Acquire data in both positive and negative ion modes. N-tosylated compounds can often be observed as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.
-
High-Resolution MS (HRMS): For unambiguous elemental formula confirmation, HRMS (e.g., using a TOF or Orbitrap analyzer) is critical.[8] This technique measures the mass-to-charge ratio to at least four decimal places, allowing for the calculation of a unique elemental formula.
Data Interpretation: Common Fragmentation Patterns
The tosyl group often directs the fragmentation of the molecular ion in predictable ways. Understanding these pathways is key to confirming the structure.
| Fragment Ion (m/z) | Identity | Mechanism |
| [M-155] | Loss of the tosyl radical (•SO₂C₇H₇) | Cleavage of the N-S bond. |
| 155 | Tosyl cation ([SO₂C₇H₇]⁺) | Cleavage of the N-S bond with charge retention on the tosyl group. |
| 91 | Tropylium ion ([C₇H₇]⁺) | Loss of SO₂ from the m/z 155 fragment. This is a very common and indicative fragment. |
Definitive Confirmation: Single-Crystal X-ray Crystallography
When the absolute structure, including stereochemistry, must be confirmed without any ambiguity, single-crystal X-ray crystallography is the gold standard.[9][10] The presence of the tosyl group often enhances the crystallinity of compounds, making this technique particularly accessible.[9]
Protocol: Crystal Growth and Data Acquisition
-
Crystal Growth (The "Art"):
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a vial, and place this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Selection: Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the electron density map and refine the atomic positions, yielding a 3D model of the molecule.[11]
Integrated Data Analysis: A Self-Validating System
No single piece of data should be interpreted in isolation. The power of a full characterization lies in the congruence of all analytical results.
Caption: Integration of analytical data for structural confirmation.
Case Study Example: A reaction is expected to produce N-benzyl-4-methylbenzenesulfonamide.
-
HPLC: Shows a major peak at 98% purity.
-
HRMS: The [M+H]⁺ ion is found at m/z 262.0896. This corresponds to an elemental formula of C₁₄H₁₅NO₂S (calculated m/z 262.0896), matching the expected product.
-
¹H NMR: Shows a singlet at 2.4 ppm (3H), doublets at 7.3 and 7.7 ppm (4H total), a singlet for the benzylic CH₂ at 4.1 ppm (2H), and signals for the other aromatic ring.[7]
-
MS/MS: Fragmentation of the m/z 262 ion shows a major fragment at m/z 91 (tropylium ion), confirming the presence of the tosyl group.
References
-
Simpson, R. M. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Horning, A. W. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Wang, J., et al. (2006). Analysis of sulphonamide residues in edible animal products: a review. Food Additives & Contaminants. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of N-tosyl pyrrole. Download Scientific Diagram. Available at: [Link]
-
Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Polymers. Available at: [Link]
-
Li, G. L., et al. (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
MDPI. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. MDPI. Available at: [Link]
-
MDPI. (2025). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine (PDF). MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction data of tosylated sugar derivatives 5, 10 and 2′-O,4′-C-methylene-xylouridine (14). Download Scientific Diagram. Available at: [Link]
-
The Royal Society of Chemistry. (2024). Supporting Information. Available at: [Link]
-
Arkivoc. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. Arkivoc. Available at: [Link]
-
Lirias. (n.d.). ¹³C-DOSY-TOSY NMR correlation for In Situ Analysis of Structure, Size Distribution and Dynamics of Prebiotic Oligosaccharides. Lirias. Available at: [Link]
-
Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). X-ray structure of 7: tosyl group, lower rim aliphatic chains and... Download Scientific Diagram. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025). Preprints.org. Available at: [Link]
-
Cambridge University Press & Assessment. (2025). Crystal structure of niraparib tosylate monohydrate Form I, (C19H21N4O)(C7H7O3S)(H2O). Powder Diffraction. Available at: [Link]
-
ResearchGate. (2020). The synthesis and characterization of N-tosyl halodihydroconduramine derivatives starting from the mono-epoxy 15. Download full-text PDF. Available at: [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry. Available at: [Link]
-
Scilit. (n.d.). Mass spectrometry ofN-nitrosamines. Scilit. Available at: [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]
- Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5... Arkat USA. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/x/165-172
-
Chromatography Online. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Publications. Available at: [Link]
-
Prime Scholars. (n.d.). Synthesis and characterization of N-alkylchitosan as well as its potency as a paper coating material. Prime Scholars. Available at: [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Request PDF. Available at: [Link]
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Application Note: Structural Elucidation of N-Tosylated Compounds by NMR and Mass Spectrometry
Abstract
N-tosylated compounds are a cornerstone in organic synthesis, serving as crucial intermediates and protecting groups in the development of pharmaceuticals and other functional molecules. Their unambiguous structural characterization is paramount for ensuring reaction success and the desired biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the detailed analysis of N-tosylated compounds. We delve into the principles behind these techniques, offer field-proven protocols, and explain the causality behind experimental choices to ensure data integrity and confident structural assignment.
Introduction: The Significance of the Tosyl Group in Modern Chemistry
The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a widely utilized functional group in organic chemistry. Its strong electron-withdrawing nature makes the oxygen of a hydroxyl group a good leaving group, facilitating nucleophilic substitution and elimination reactions.[1] When attached to a nitrogen atom, the tosyl group forms a stable sulfonamide linkage, which is a key structural motif in many antibacterial drugs.[2] The stability and well-defined spectroscopic signature of the tosyl group make NMR and MS indispensable tools for the characterization of N-tosylated molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Tosylated Compounds
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure and connectivity. For N-tosylated compounds, both ¹H and ¹³C NMR are crucial for confirming the presence of the tosyl group and its effect on the parent molecule.
Characteristic ¹H NMR Spectral Features
The ¹H NMR spectrum of an N-tosylated compound exhibits distinct signals corresponding to the tosyl group and the protons of the parent amine.
-
Aromatic Protons: The four aromatic protons of the p-toluenesulfonyl group typically appear as two distinct doublets in the downfield region of the spectrum (δ 7.3-7.8 ppm). This characteristic AA'BB' spin system arises from the coupling between the ortho and meta protons on the benzene ring.[3]
-
Methyl Protons: A sharp singlet integrating to three protons is observed in the upfield region (δ 2.3-2.5 ppm), corresponding to the methyl group of the tosyl moiety.[3]
-
NH Proton: The chemical shift of the sulfonamide proton (SO₂NH) can vary significantly (δ 7.0-10.5 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding effects.[4][5] Confirmation of this peak can be achieved by a D₂O exchange experiment, where the NH peak disappears or significantly broadens.[6]
-
Protons of the Amine Moiety: The chemical shifts of the protons on the carbon atoms adjacent to the tosylated nitrogen are typically deshielded due to the electron-withdrawing effect of the sulfonyl group.
Characteristic ¹³C NMR Spectral Features
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The tosyl group gives rise to four characteristic signals:
-
Aromatic Carbons: Four signals are typically observed for the aromatic carbons of the tosyl group. The carbon attached to the sulfur atom (ipso-carbon) is found around δ 143-145 ppm, while the carbon bearing the methyl group is observed near δ 135-138 ppm. The other two aromatic carbons appear in the range of δ 127-130 ppm.[3][7]
-
Methyl Carbon: The methyl carbon of the tosyl group gives a signal in the upfield region, typically around δ 21-22 ppm.[3][7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Tosyl Group
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to SO₂) | 7.6-7.8 (d) | 127-128 |
| Aromatic CH (meta to SO₂) | 7.3-7.4 (d) | 129-130 |
| Aromatic C-SO₂ | - | 143-145 |
| Aromatic C-CH₃ | - | 135-138 |
| -CH₃ | 2.3-2.5 (s) | 21-22 |
| -SO₂NH- | 7.0-10.5 (br s) | - |
Note: Chemical shifts are approximate and can be influenced by the solvent and the structure of the parent molecule.
Advanced NMR Techniques for Structural Confirmation
For complex molecules, 2D NMR experiments are invaluable for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the parent amine.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing long-range connectivity and confirming the point of tosylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in the determination of stereochemistry and conformation.[8]
Protocol 1: NMR Sample Preparation and Data Acquisition
Objective: To obtain high-quality ¹H and ¹³C NMR spectra of an N-tosylated compound.
Materials:
-
N-tosylated compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[9]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[10]
-
High-quality 5 mm NMR tube[10]
-
Pipette and filter (e.g., glass wool plug in a Pasteur pipette)
-
Vortex mixer or sonicator
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the N-tosylated compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[10] CDCl₃ is a common choice, but for more polar compounds, DMSO-d₆ or acetone-d₆ may be necessary.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[9][10] Gentle vortexing or sonication can aid dissolution.[10]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a glass wool plug directly into the NMR tube.
-
Sample Height: Ensure the solvent height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).[10][11]
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[10]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, perform a D₂O exchange experiment to identify the NH proton. Add a drop of D₂O, shake the tube vigorously, and re-acquire the ¹H spectrum.[6]
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be required.
-
For complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for complete structural assignment.
-
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Ionization Techniques
Electrospray ionization (ESI) is the most common ionization technique for the analysis of N-tosylated compounds due to its soft nature, which typically produces an abundant molecular ion.[12][13]
-
Positive Ion Mode ESI (+ESI): In this mode, protonated molecules, [M+H]⁺, are commonly observed. Adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) are also frequently seen, especially if these salts are present as impurities.[14]
-
Negative Ion Mode ESI (-ESI): N-tosylated compounds containing an acidic proton on the sulfonamide nitrogen can be readily deprotonated to form [M-H]⁻ ions.[14] This mode can be highly sensitive and provide a clean spectrum.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.[15][16] This is a critical step in confirming the identity of a newly synthesized compound.
Fragmentation Patterns of N-Tosylated Compounds
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. The fragmentation of N-tosylated compounds often follows predictable pathways.
A common fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of a tolyl-containing fragment and a fragment corresponding to the amine portion of the molecule. Another characteristic fragmentation is the loss of SO₂.
Common Fragment Ions:
-
m/z 155: Corresponds to the tosyl cation [CH₃C₆H₄SO₂]⁺.
-
m/z 91: Represents the tropylium ion [C₇H₇]⁺, formed from the rearrangement and fragmentation of the tolyl group.
-
[M - 155]⁺: Represents the protonated amine fragment after cleavage of the S-N bond.
-
[M - 64]⁺: Corresponds to the loss of sulfur dioxide (SO₂).
The specific fragmentation pattern will depend on the structure of the parent amine.[12]
Protocol 2: Mass Spectrometry Analysis of N-Tosylated Compounds
Objective: To determine the molecular weight and obtain fragmentation data for an N-tosylated compound using ESI-MS.
Materials:
-
N-tosylated compound
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volatile acid or base (e.g., formic acid, ammonium hydroxide) for improving ionization efficiency (optional)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the N-tosylated compound (typically 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
For positive ion mode, a small amount of formic acid (0.1%) can be added to the solvent to promote protonation.
-
For negative ion mode, a small amount of ammonium hydroxide (0.1%) can be added to facilitate deprotonation.
-
-
Instrument Setup:
-
Set up the ESI-MS instrument in either positive or negative ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the molecular ion.[17]
-
-
Data Acquisition (Full Scan):
-
Acquire a full scan mass spectrum over an appropriate m/z range to detect the molecular ion ([M+H]⁺, [M-H]⁻, or adducts).
-
If using HRMS, ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
-
Data Acquisition (MS/MS):
-
Select the molecular ion of interest as the precursor ion.
-
Apply collision energy to induce fragmentation. The optimal collision energy will vary depending on the compound and should be optimized to produce a rich fragmentation spectrum.
-
Acquire the product ion spectrum (MS/MS spectrum).
-
-
Data Analysis:
-
Determine the molecular weight from the full scan spectrum.
-
Use the accurate mass measurement from HRMS to calculate the elemental composition.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway. This information, combined with the NMR data, provides a comprehensive structural characterization.
-
Integrated Spectroscopic Analysis Workflow
The most robust structural elucidation is achieved by combining the complementary information from both NMR and MS.
Figure 1: Integrated workflow for the spectroscopic analysis of N-tosylated compounds.
Troubleshooting and Best Practices
-
NMR Sample Purity: Ensure the sample is free of residual solvents and other impurities that can complicate spectral interpretation.
-
Solvent Choice: The choice of NMR solvent can significantly impact chemical shifts. If peak overlap is an issue, acquiring a spectrum in a different solvent can be beneficial.[6]
-
Concentration Effects: In NMR, high sample concentrations can lead to peak broadening.[11]
-
MS Ion Suppression: In complex mixtures, the presence of highly ionizable components can suppress the signal of the target analyte. Chromatographic separation (LC-MS) is recommended in such cases.
-
Data Consistency: The molecular formula determined by HRMS must be consistent with the structural information obtained from NMR.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of N-tosylated compounds. By understanding the characteristic spectral features and following robust experimental protocols, researchers can confidently elucidate the structure of these important molecules, thereby accelerating research and development in synthetic and medicinal chemistry.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
Samanidou, V. F., Evaggelopoulou, E. N., & Papadoyannis, I. N. (2007). Optimized ESI-MS/MS conditions for the analysis of sulfonamide antibiotics in milk. Journal of Separation Science, 30(15), 2461-2471. [Link]
-
Chen, L., Wang, Y., Su, R., Zhao, X., & Zhang, Y. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15309-15317. [Link]
-
Yang, F., Yang, Y., & Li, Y. (2009). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(9), 1735-1742. [Link]
-
Plater, M. J., & Harrison, W. (2020). Gas Phase Fragmentation of N,N-Ditosyl-2-aminodiphenylamine to Phenazine. Molbank, 2020(4), M1161. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved February 24, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 24, 2026, from [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved February 24, 2026, from [Link]
-
Melagraki, G., Afantitis, A., Igglessi-Markopoulou, O., Detsi, A., Koufaki, M., & Kontogiorgis, C. (2009). Synthesis and evaluation of the antioxidant and anti-inflammatory activity of a series of novel sulfonamide-Schiff bases. European Journal of Medicinal Chemistry, 44(7), 3020-3026. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved February 24, 2026, from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 24, 2026, from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 24, 2026, from [Link]
-
Moratal, J. M., Martinez-Ferrer, M. J., Jiménez, H. R., Donaire, A., Castells, J., & Salgado, J. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]
-
Yilmaz, F., & Yurdakul, S. (2004). The synthesis and characterization of N-tosyl halodihydroconduramines from corresponding mono-epoxy derivative. Arkivoc, 2004(10), 126-134. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2018). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Arkivoc, 2018(5), 133-147. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 24, 2026, from [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 24, 2026, from [Link]
-
Guella, G., Dini, F., & Pietra, F. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Molbank, 2021(3), M1262. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved February 24, 2026, from [Link]
-
Compound Interest. (2015). A GUIDE TO INTERPRETING MASS SPECTRA. Retrieved February 24, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 24, 2026, from [Link]
-
Sparkman, O. D. (2006). Interpretation of Mass Spectra, Part I: Developing Skills. LCGC North America, 24(7), 684-695. [Link]
-
Wikipedia. (2023, November 13). Fragmentation (mass spectrometry). Retrieved February 24, 2026, from [Link]
-
Environmental Molecular Sciences Laboratory. (n.d.). 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Retrieved February 24, 2026, from [Link]
-
UCLouvain. (n.d.). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. Retrieved February 24, 2026, from [Link]
-
Smith, A. G., & G. A. van den Bosch. (2020). Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis, 13(1), 36-53. [Link]
-
Wu, G., & Ji, P. (2010). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 15(12), 9186-9196. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 24, 2026, from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved February 24, 2026, from [Link]
-
Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 57(9), 969-973. [Link]
-
SpectraBase. (n.d.). TOSYLESTER - Optional[13C NMR] - Chemical Shifts. Retrieved February 24, 2026, from [Link]
-
Wu, Y., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7574-7581. [Link]
-
Brzezinski, B., et al. (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Journal of Molecular Structure, 519(1-3), 155-161. [Link]
-
Laskin, J., Laskin, A., & Roach, P. J. (2014). High-Resolution Mass Spectrometry and Molecular Characterization of Aqueous Photochemistry Products of Common Types of Secondary Organic Aerosol. Analytical Chemistry, 86(23), 11746-11754. [Link]
-
Cole, R. B. (2013). High-Resolution Native Mass Spectrometry. Chemical Reviews, 113(4), 2709-2742. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. arkat-usa.org [arkat-usa.org]
- 4. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Tosyl chloride(98-59-9) 13C NMR spectrum [chemicalbook.com]
- 8. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine [mdpi.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. ou.edu [ou.edu]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: N-Substituted Acetamide Synthesis
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Optimization Subject: Troubleshooting & Optimization of N-Acetylation Protocols
Introduction
Welcome to the technical support hub. N-substituted acetamides are ubiquitous pharmacophores, yet their synthesis is rarely as trivial as the textbooks suggest. Whether you are dealing with the chemoselectivity of amino alcohols, the inertia of electron-deficient anilines, or the atom-economy demands of green manufacturing, "mix and stir" often fails.
This guide is structured to troubleshoot your specific failure modes. We move beyond standard protocols to examine the why behind the chemistry, supported by mechanistic insights and validated optimization strategies.
Module 1: The Selectivity Dilemma (Amino Alcohols)
Scenario: You are acetylating an amino alcohol (e.g., p-aminophenol or a serine derivative). You want the acetamide (N-acetyl), but you are getting mixtures of ester (O-acetyl) and di-acetylated products.
Q: How do I achieve exclusive N-acetylation without protecting the hydroxyl group?
A: You must exploit the nucleophilicity differential (
The Protocol: Schotten-Baumann Variation
-
Solvent: Use a biphasic system (Water/EtOAc or Water/DCM).
-
Reagent: Acetic Anhydride (
). Avoid Acetyl Chloride ( ) as it is too aggressive. -
Critical Control Point (pH): Maintain pH between 4.5 and 6.0 .
Alternative: Lipase Catalysis (Green/High Selectivity) For highly sensitive substrates, use immobilized Candida antarctica Lipase B (CAL-B).
-
Conditions: Ethyl acetate (as solvent and donor),
C. -
Why it works: The enzyme active site sterically favors the amine over the hydroxyl group.
Visualization: Chemoselectivity Logic
Caption: Decision matrix for achieving N-selectivity over O-selectivity in amino alcohols.
Module 2: The Reactivity Wall (Hindered & Deactivated Amines)
Scenario: Your substrate is a sterically hindered amine (e.g., t-butylamine) or an electron-deficient aniline (e.g., 2-nitroaniline). Refluxing in acetic anhydride yields nothing.
Q: Why is my aniline not reacting even in neat acetic anhydride?
A: The nucleophilicity of the nitrogen lone pair is compromised.[8]
-
Electronic Deactivation: Electron-withdrawing groups (EWGs) delocalize the lone pair into the ring.
-
Steric Bulk: Ortho-substituents physically block the approach of the electrophile.
The Solution: Nucleophilic Catalysis (Steglich Conditions) You need a "transfer agent" that is more reactive than the anhydride but generates a more electrophilic species.
-
Mechanism: DMAP attacks
to form an N-acylpyridinium ion . This species is highly electrophilic because the positive charge on nitrogen pulls density from the carbonyl, making it susceptible to attack even by weak nucleophiles.
Protocol: DMAP-Catalyzed Acetylation
| Component | Equiv.[4][5] | Role |
| Amine | 1.0 | Limiting Reagent |
| 1.2 - 1.5 | Acyl Donor | |
| Triethylamine | 1.5 | Acid Scavenger (regenerates DMAP) |
| DMAP | 0.05 - 0.1 | Nucleophilic Catalyst |
| DCM/THF | Solvent | Aprotic polar solvents work best |
Troubleshooting Tip: If DMAP fails, switch to Acetyl Chloride with heating, or use a Lewis Acid catalyst like
Visualization: The DMAP Engine
Caption: The Steglich mechanism. DMAP forms a high-energy intermediate that lowers the activation energy for poor nucleophiles.
Module 3: Green Chemistry (Direct Amidation)
Scenario: You need to avoid chlorinated reagents and atom-inefficient anhydrides. You want to react Acetic Acid directly with an amine.
Q: Can I just heat Acetic Acid and Amine?
A: Generally, no. You will form an ammonium carboxylate salt (
The Solution: Boric Acid Catalysis
Boric acid (
-
Mechanism: It does not just act as a Lewis acid. It forms a dimeric acyloxyboron intermediate . This species brings the amine and the carboxylic acid into proximity within the coordination sphere of boron, facilitating the reaction while protecting the amine from protonation.
Protocol: Boric Acid Catalyzed Amidation
-
Reagents: Amine (1.0 eq), Acetic Acid (1.0 eq).
-
Catalyst: Boric Acid (5-10 mol%).
-
Solvent: Toluene or Xylene.
-
Setup: Dean-Stark trap (crucial to remove water and drive equilibrium).
-
Reflux:
C.
Data: Catalyst Efficiency Comparison
| Method | Reagents | Atom Economy | Temp | Suitability |
| Traditional | AcCl + Base | Poor (Salt waste) | Small scale, robust | |
| Thermal | Acid + Amine | 100% (Water byproduct) | Only stable substrates | |
| Boric Acid | Acid + Amine + Cat. | High | Scalable Green Option | |
| Coupling | EDC/HATU | Very Poor (High mass waste) | Peptides/Complex synthesis |
Module 4: Purification & Workup
Scenario: Your product is water-soluble (e.g., N-acetylated amino sugar), making aqueous extraction impossible.
Q: My product stays in the water layer. How do I get it out?
A: Do not use standard extraction.
-
Salting Out: Saturate the aqueous phase with NaCl or
. This disrupts the hydration shell of the acetamide, forcing it into the organic phase (use THF or n-Butanol). -
Continuous Extraction: Use a liquid-liquid continuous extractor for 12-24 hours.
-
Resin Capture (The "Catch and Release"):
-
If your product has no other basic groups, pass the mixture through a Strong Cation Exchange (SCX) column.
-
Step A: Impurities wash through.
-
Step B: Elute product with
. (Only works if the acetamide retains some basicity or if you are catching unreacted amine). -
Correction: Acetamides are neutral.[9] If catching the product is impossible, catch the impurities. Use a polymer-supported scavenger (e.g., PS-Trisamine) to scavenge excess acetyl chloride/anhydride, then simply filter.
-
References
-
Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link
-
Whiting, A., et al. (2011). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 2, 2188-2192. Link
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link
-
Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amides via Lipase-Catalyzed Transamidation. Current Organic Chemistry, 10(10), 1125-1143. Link
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General Reference for Schotten-Baumann conditions).
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]
- 3. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Welcome to the Amide Activation Support Hub
Technical Support Center: Amide Tosylation & Activation Topic: Troubleshooting Side Reactions in the Tosylation of Amides Reference ID: TSC-ORG-AMIDE-004
Current Status: Operational Lead Scientist: Dr. A.
This guide addresses the specific failure modes encountered when reacting amides (
Below are the diagnostic modules for the three most common "silent killers" of this reaction: The Nitrile Trap , The Vilsmeier Deviation , and Kinetic O-Sulfonylation .
Module 1: The "Nitrile Trap" (Primary Amides)
Symptom: You attempted to synthesize an
Diagnosis: Dehydration via O-Tosyl Imidate Intermediate.
When using weak amine bases (Pyridine,
The Mechanism:
-
O-Attack: Amide oxygen attacks
. -
Elimination: Base deprotonates the imine nitrogen
+ .
Troubleshooting Protocol:
-
The Fix (Change Mechanism): Switch to a base that fully deprotonates the amide before adding
. An amide anion ( ) is a harder nucleophile and more likely to attack the sulfur via Nitrogen (Hard-Soft Acid-Base theory). -
Recommended Reagent: Sodium Hydride (
) or in THF. -
Stoichiometry: Ensure 1.1 equiv of base to fully form the anion.
Module 2: The "Vilsmeier Deviation" (Solvent Effects)
Symptom: The reaction mixture turned bright yellow/orange upon adding
Diagnosis: In Situ Formation of Vilsmeier-Haack Reagent.
The Causality:
Troubleshooting Protocol:
-
Immediate Action: Abort the batch. The
has likely been consumed by the solvent. -
Corrective Measure: Switch solvents to Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Acetonitrile (MeCN) . These are non-nucleophilic toward sulfonyl chlorides.
Module 3: Kinetic O-Tosylation (Secondary Amides)
Symptom: Product is unstable on silica gel or hydrolyzes back to the starting material upon aqueous workup.
Diagnosis: Formation of Imidyl Tosylates.
Unlike primary amides (which dehydrate), secondary amides (
Troubleshooting Protocol:
-
Thermodynamic Equilibration: If using amine bases, allow the reaction to run longer or heat gently to promote the rearrangement from
-tosyl to -tosyl. -
Anion Method: As with primary amides, pre-deprotonation with
favors direct -tosylation.
Visualizing the Pathways
The following diagram illustrates the bifurcation between the desired
Caption: Figure 1. Mechanistic divergence in amide tosylation. Kinetic control (top) leads to dehydration/nitriles. Thermodynamic/Anionic control (middle) yields the N-tosyl product. Solvent incompatibility (bottom) consumes reagents.
Standardized Protocols
Protocol A: Selective N-Tosylation (Avoiding Nitriles)
Use this for primary amides when the N-Tosyl group is the target.
-
Preparation: Flame-dry a round-bottom flask. Flush with Argon/Nitrogen.
-
Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous THF . Cool to 0°C.[1]
-
Addition: Add the amide (1.0 equiv) dissolved in THF dropwise. Stir at 0°C for 30 min (evolution of
gas). -
Tosylation: Add TsCl (1.1 equiv) as a solution in THF.
-
Completion: Allow to warm to RT. Monitor by TLC.[1][2] The anion is highly nucleophilic; reaction is usually fast (<2h).
-
Quench: Carefully add sat.
(aq). Extract with EtOAc.
Protocol B: Controlled Dehydration (Nitrile Synthesis)
Use this if the "side reaction" is actually your desired outcome.
-
Solvent: Dissolve primary amide (1.0 equiv) in Pyridine (acts as solvent and base).
-
Reagent: Add TsCl (1.2 equiv).[1]
-
Conditions: Stir at RT for 12h, or heat to 60°C for 2h to drive elimination.
-
Workup: Pour into ice water. The nitrile often precipitates or can be extracted with hexanes.
Comparative Data: Base Selection
| Parameter | Pyridine / | Sodium Hydride ( |
| Dominant Mechanism | Kinetic (O-attack) | Anionic (N-attack) |
| Primary Amide Product | Nitrile ( | |
| Secondary Amide Product | ||
| Risk Factor | Dehydration / Hydrolysis | Over-reaction (Bis-tosylation if excess base) |
| Recommended Solvent | DCM / Pure Pyridine | THF / DMF (with caution*) |
*Note: NaH in DMF is generally safe at 0°C, but prolonged heating can cause runaway exotherms. THF is safer.
References
-
Nitrile Formation via Dehydration
- Stephens, C. E., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles. Journal of Organic Chemistry.
-
Source:
-
Mechanism of Sulfonyl Chloride with DMF
-
Selective N-Tosylation Protocols
- Organic Syntheses, Coll. Vol. 10, p.613 (2004); Vol. 77, p.198 (2000).
-
Source:
-
Imidate Stability & Rearrangement
- Charette, A. B., et al. (2010).
-
Source:
Sources
Technical Support Center: N-Acetylation Optimization Hub
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing N-Acetylation Reaction Conditions Ticket ID: N-AC-OPT-2026
Introduction: Beyond the "Add and Stir" Approach
While N-acetylation is a foundational transformation in drug discovery, treating it as a trivial "add and stir" reaction often leads to suboptimal yields, poor chemoselectivity, or difficult workups—especially with complex pharmacophores. This guide moves beyond textbook basics to address the kinetic and thermodynamic nuances required for high-precision synthesis.
Module 1: Kinetic Control & Reagent Selection
The choice of acetylating agent dictates the reaction mechanism and rate. You are balancing electrophilicity against selectivity .
Reagent Compatibility Matrix
| Reagent | Electrophilicity | Byproduct | Best For | Risk Profile |
| Acetyl Chloride ( | High | HCl | Sterically hindered amines, low nucleophilicity anilines. | Acid-sensitive substrates; risk of di-acetylation. |
| Acetic Anhydride ( | Moderate | AcOH | General primary/secondary amines; chemoselective N- vs O-acetylation. | Slower reaction; requires activation for hindered substrates. |
| Mixed Anhydrides | High | R-COOH | Very expensive/precious amines; mild conditions. | Atom economy is poor. |
| Acetyl-Imidazole | Low-Moderate | Imidazole | Highly selective N-acetylation in presence of alcohols. | Moisture sensitive. |
The Catalytic "Turbocharger": DMAP Mechanism
For sluggish reactions (e.g., electron-deficient anilines or hindered secondary amines), 4-Dimethylaminopyridine (DMAP) is the gold standard. It does not act merely as a base; it acts as a nucleophilic catalyst .
Mechanism Insight: DMAP attacks the anhydride to form an N-acylpyridinium ion.[1] This intermediate is orders of magnitude more electrophilic than the anhydride itself, accelerating the reaction by a factor of
Figure 1: The Steglich catalytic cycle. DMAP acts as a nucleophilic transfer agent, not just a proton scavenger.
Module 2: Chemoselectivity (N- vs. O-Acetylation)
A common support ticket involves substrates containing both free amines (
The Principle of Nucleophilicity
Under neutral or slightly basic conditions, amines are significantly more nucleophilic than alcohols.
-
Rule of Thumb: Keep temperatures low (
to RT). Higher temperatures increase the energy available for the less favorable O-acetylation. -
Biphasic Control (Schotten-Baumann): Using water/DCM or water/EtOAc with an inorganic base (
) suppresses O-acetylation because the hydroxyl group remains protonated (and solvated by water), while the amine reacts at the interface.
Lewis Acid Catalysis for Selectivity
For substrates where basic conditions cause side reactions (e.g., epimerization), use Lewis Acid catalysis .
-
Zinc Acetate (
): Highly effective for chemoselective N-acetylation of amines in the presence of phenols or thiols. The metal center coordinates the carbonyl, activating it specifically for the softer amine nucleophile. -
Iodine (
): Mild, solvent-free conditions often favor N-acetylation due to the formation of a transient acetyl hypoiodite species.
Figure 2: Decision tree for chemoselective N-acetylation in the presence of hydroxyl groups.
Module 3: Troubleshooting & FAQ
Q1: My primary amine is forming a di-acetylated impurity (
-
Diagnosis: This "over-acetylation" occurs when the mono-acetylated amide is deprotonated by a strong base, making it nucleophilic enough to react again.[2]
-
Fix:
-
Switch Base: Do not use TEA or DIPEA if this is happening. Use Pyridine (weaker base) or solid
.[2] -
Stoichiometry: Limit reagent to 1.05 equivalents.
-
Protocol: Add the acetylating agent slowly at
.
-
Q2: I cannot remove the pyridine smell from my product.
-
Diagnosis: Pyridine forms salts and lingers in organic layers.
-
Fix:
-
CuSO4 Wash: Wash the organic layer with saturated aqueous Copper(II) Sulfate. Pyridine coordinates to copper (turning the solution dark blue) and is pulled into the aqueous phase.
-
Resin: Use a sulfonic acid scavenger resin (e.g., Amberlyst 15) in the workup.
-
Q3: My aniline is electron-deficient (e.g., Nitro-aniline) and won't react with Ac2O.
-
Fix:
-
Heat: Reflux in toluene.
-
Catalyst: Add 10 mol% DMAP.
-
Reagent Switch: Switch to Acetyl Chloride + Pyridine (higher energy electrophile).
-
Module 4: Optimized Protocols
Protocol A: The "Green" Standard (2-MeTHF)
Replaces DCM/DMF. 2-MeTHF is derived from renewable resources and separates easily from water.
-
Dissolution: Dissolve Amine (1.0 mmol) in 2-MeTHF (5 mL).
-
Base: Add
(2.0 mmol, finely ground). -
Addition: Add Acetic Anhydride (1.1 mmol) dropwise at RT.
-
Monitor: Stir 1-4 hours. Monitor by TLC/LCMS.[2]
-
Workup: Add water (5 mL). Separate layers. The 2-MeTHF layer contains the product. Dry over
and concentrate.-
Why: 2-MeTHF forms a clean biphasic system, unlike THF which is water-miscible.
-
Protocol B: The "Hard-to-Acetylate" Substrate
For hindered secondary amines or deactivated anilines.
-
Setup: Flame-dry a flask under
. -
Solvent: Dissolve substrate (1.0 mmol) in dry DCM (or
). -
Catalyst: Add DMAP (0.1 mmol, 10 mol%) and TEA (1.5 mmol).
-
Reaction: Add Acetyl Chloride (1.2 mmol) dropwise at
. -
Activation: Allow to warm to RT. If no reaction after 1 hour, heat to reflux (
). -
Quench: Quench with saturated
solution to consume excess acid chloride.
References
-
Steglich Mechanism & DMAP Kinetics: Xu, S., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal, 2005. [Link]
-
Green Solvents (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[3] ChemSusChem, 2012. [Link]
-
Chemoselectivity (Zn Catalysis): Naik, S., et al. "Zinc Acetate as a Catalyst for Chemoselective N-Acetylation." Indian Journal of Chemistry, 2010.[4] [Link]
-
Preventing Di-acetylation: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Text Reference). [Link]
Sources
Technical Support Center: Reaction Kinetics & Optimization for Tosylations
This guide serves as a Tier 3 technical resource for researchers managing tosylation chemistries. It moves beyond basic textbook definitions to address the kinetic bottlenecks and competitive pathways that cause experimental failure in drug discovery and process chemistry.
Kinetic Architecture & Mechanism
To troubleshoot a tosylation, one must first understand the specific kinetic barriers involved. The reaction is not a simple substitution; it is a sequence of nucleophilic attacks governed by steric access and leaving group ability.
The Mechanistic Pathway
The reaction follows a bimolecular nucleophilic substitution (
-
Activation: The alcohol oxygen attacks the sulfur of
-toluenesulfonyl chloride (TsCl). -
Elimination: Chloride is expelled, forming the protonated tosylate.
-
Deprotonation: The base removes the proton to yield the stable alkyl tosylate.
Critical Insight: When using DMAP (4-dimethylaminopyridine) as a catalyst, the mechanism changes. DMAP attacks TsCl first to form a highly electrophilic
Visualization: Catalytic Cycle vs. Side Reactions
The following diagram maps the intended pathway against the two most common failure modes: Hydrolysis (water contamination) and Chloro-de-oxygenation (alkyl chloride formation).
Caption: Kinetic pathways showing DMAP activation (Yellow) vs. competitive alkyl chloride formation and hydrolysis (Red).
Troubleshooting Guides (FAQs)
Issue 1: "My reaction stalls at 50-60% conversion despite excess TsCl."
Diagnosis: This is rarely a stoichiometry issue. It is usually a kinetic stall caused by the accumulation of conjugate acid (e.g., Pyridine·HCl) or reagent deactivation.[1]
| Root Cause | Mechanism of Failure | Corrective Action |
| Reagent Hydrolysis | TsCl is hygroscopic. If it contains TsOH (hydrolyzed form), it is dead weight. TsOH does not tosylate alcohols. | Self-Validation: Check TsCl solubility in |
| Product Inhibition | As the reaction proceeds, Pyridine·HCl forms. In non-polar solvents (DCM/Et2O), this precipitates and can coat the stirring bar or encapsulate reagents. | Switch to CHCl3 (solubilizes salts better) or add a phase-transfer catalyst if using a biphasic system. |
| Steric Bulk | Secondary/Tertiary alcohols react exponentially slower. | Add 0.1 eq DMAP . If already present, switch base to Triethylamine (TEA) . TEA is more basic ( |
Issue 2: "I am seeing a significant Alkyl Chloride impurity (R-Cl)."
Diagnosis: The chloride ion (
The Fix:
-
Solvent Swap: Stop using DMF. Use DCM (Dichloromethane) or Pyridine as solvent.
is heavily solvated/ion-paired in these, reducing its nucleophilicity. -
Reagent Swap (The "Nuclear" Option): If R-Cl persists, switch from TsCl to Tosyl Anhydride (
) .-
Why? The byproduct of
is the tosylate anion ( ), which is non-nucleophilic. There is zero chloride in the flask to cause the side reaction.
-
Issue 3: "My product decomposes during workup."
Diagnosis: Alkyl tosylates are potent alkylating agents. If your workup is acidic or hot, they can hydrolyze or eliminate.[4]
-
Protocol Adjustment: Always quench with saturated
to ensure pH > 7. Never concentrate the organic layer to dryness with heat > 30°C if the tosylate is allylic or benzylic.
Validated Experimental Protocols
Protocol A: Standard Tosylation (Primary/Unsteric Secondary Alcohols)
Best for: Routine synthesis, high throughput.
-
Setup: Flame-dry a round-bottom flask under
. -
Solvation: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Reagents: Add TEA (1.5 equiv) and DMAP (0.1 equiv) . Cool to 0°C.[5]
-
Addition: Add TsCl (1.2 equiv) portion-wise over 5 minutes.
-
Why portion-wise? Dumping TsCl causes a localized exotherm, increasing the risk of elimination side-products.
-
-
Monitoring: Warm to RT. Monitor by TLC.[6][5][7][8][9][10]
-
Self-Validation: The product spot should be UV active and stain strongly with PMA/Vanillin.
-
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove TEA/DMAP/Pyridine), then Sat.
, then Brine.[3] Dry over .[8]
Protocol B: The "Difficult" Substrate (Hindered/Acid-Sensitive)
Best for: Tertiary alcohols, beta-hydroxy ketones, or when R-Cl formation is observed.
-
Reagent Change: Use
(1.5 equiv) instead of TsCl. -
Solvent: Anhydrous Pyridine (acts as both solvent and base).
-
Temperature: 0°C
4°C (Keep cold). -
Time: These reactions are slow (12–48 hours).
-
Workup (Critical): Pyridine is hard to remove. Dilute with
(precipitates Pyridinium salts). Wash 3x with CuSO4 solution (complexes pyridine, turning the aqueous layer blue) until the organic layer is clear.
Decision Logic for Optimization
Use this flow to determine the correct adjustments for your specific kinetic profile.
Caption: Logical decision tree for diagnosing stalled reactions and impurity profiles.
References
-
Yoshida, Y., et al. (1999). "Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole." Chemical Research in Chinese Universities. Link (Verified via ResearchGate context).
-
Ding, H., et al. (2011). "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates."[3] Molecules, 16(7), 5665-5673. Link
-
Chaudhary, S. (2016). "Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids." International Journal of Applied Research. Link
-
Master Organic Chemistry. (2015). "Tosylates and Mesylates: Synthesis and Reactivity." Link
-
BenchChem. (2025).[8] "Technical Support Center: Troubleshooting Incomplete Tosylation Reactions." Link
Sources
- 1. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
addressing stability issues of N-tosylated compounds
Welcome to the Technical Support Center for N-Tosylated Compounds. I am Dr. Aris, your Senior Application Scientist.
You are likely here because the N-tosyl (p-toluenesulfonyl) group is behaving like a "double-edged sword" in your synthesis. Its greatest asset—extreme stability against acid, base, and oxidation—is also its primary liability: it is notoriously difficult to remove without destroying the rest of your molecule.
This guide moves beyond generic textbook advice. We focus on orthogonality , controlled cleavage , and suppressing unwanted reactivity .
Part 1: The Stability Paradox & Orthogonality
The N-Ts group is not a standard "protecting group" in the transient sense (like Boc or Fmoc); it is a semi-permanent installation. Understanding its stability profile is the first step to troubleshooting.
Table 1: Stability Matrix of N-Tosyl Compounds
| Condition Type | Reagent Class | Stability Status | Notes / Causality |
| Acidic | TFA, HCl (aq), H₂SO₄ | High | Sulfonamides resist hydrolysis because the S-N bond has significant double-bond character and the sulfur atom is sterically shielded. |
| Basic | NaOH, K₂CO₃, Et₃N | High (Nucleophilic) | Stable to hydrolysis. Warning: The N-H proton is acidic (pKa ~11-12), leading to deprotonation (see Part 3). |
| Oxidative | KMnO₄, Jones Reagent | High | The sulfur is already in its highest oxidation state (+6). |
| Reductive | LiAlH₄, NaBH₄, H₂/Pd | Moderate to High | Generally stable to hydride reduction. Cleaved by Single Electron Transfer (SET) reagents (Na/Naph, SmI₂).[1] |
Part 2: Troubleshooting Deprotection (The "It Won't Come Off" Issue)
This is the #1 support ticket we receive. Traditional methods (HBr/AcOH or Na/Naphthalene) are often too harsh for complex drug scaffolds. We recommend two "Scalpel" methods over the "Sledgehammer" methods.
Method A: The "Workhorse" – Mg/MeOH (Reductive Cleavage)
Best for: Scalable reactions where the substrate tolerates mild reduction.
The Science: Magnesium metal in methanol generates hydrogen gas and magnesium methoxide. However, the mechanism for detosylation is Single Electron Transfer (SET) from the Mg surface to the sulfonyl group, followed by N-S bond cleavage.
Protocol (Self-Validating):
-
Activation: Use 5–10 equivalents of Mg turnings. Crucial: You must activate the Mg. Sonication for 10-15 minutes or adding a crystal of I₂ is mandatory to disrupt the MgO passivation layer.
-
Solvent: Dissolve substrate in anhydrous MeOH (0.1 M).
-
Reaction: Add activated Mg. Sonicate if possible.
-
Validation: You should see vigorous bubbling (H₂ evolution). If bubbling stops, the Mg surface has passivated. Add more Mg or sonicate.
-
-
Quench: Pour into saturated NH₄Cl (aq).
Troubleshooting:
-
Issue: "The reaction stalled."
-
Fix: The Mg surface is coated with insoluble Mg(OMe)₂. Add small amounts of acetic acid or switch to mechanical stirring with sonication.
Method B: The "Scalpel" – SmI₂/Amine/H₂O
Best for: Highly sensitive substrates (peptides, epimerizable centers).
The Science: SmI₂ alone is often too weak (-1.55 V). Adding water and an amine (like pyrrolidine or Et₃N) pushes the reduction potential to ~ -2.8 V, making it stronger than Li/NH₃ but operating at room temperature.
Protocol (Self-Validating):
-
Prep: Prepare/buy 0.1 M SmI₂ in THF (Deep Blue).
-
Mix: Add the amine (e.g., pyrrolidine, 6 eq) and water (6 eq) to the SmI₂ solution.
-
Validation: The color will shift from Deep Blue to Purple/Brown immediately. This confirms ligand exchange and activation.
-
-
Addition: Add your N-tosyl substrate.
-
Endpoint: The reaction is usually instantaneous (< 5 mins). The mixture turns yellow/white (formation of Sm(III)) as the reductant is consumed.
Visualizing the Deprotection Logic
Use this decision tree to select the correct reagent for your specific molecule.
Figure 1: Decision Matrix for N-Tosyl Deprotection. Select reagents based on substrate fragility.
Part 3: Unwanted Reactivity (The "N-Alkylation" Trap)
Users often report: "I tried to alkylate a hydroxyl group elsewhere in the molecule, but the N-Tosyl group reacted instead."
The Mechanism: The electron-withdrawing sulfonyl group acidifies the N-H bond.
-
pKa of N-Tosyl Sulfonamide: ~11.7
-
pKa of Amide: ~17
-
pKa of Carbamate (Boc/Fmoc): ~20+
If you use a base like K₂CO₃ or NaH, you will deprotonate the sulfonamide. The resulting anion is a potent nucleophile.
Prevention Protocol:
-
Base Selection: If you must work on another part of the molecule, use a base with pKa < 10 if possible, or protect the N-H as an N-Ts, N-Alkyl species (e.g., N-Benzyl) early in the synthesis.
-
Order of Events: Perform alkylations before installing the Tosyl group if feasible.
Figure 2: Mechanism of Unwanted N-Alkylation. The high acidity of the sulfonamide NH drives this side reaction.
Part 4: Frequently Asked Questions (FAQs)
Q: My N-tosyl compound decomposes on silica gel. Why? A: While rare, some N-tosyl aziridines or highly strained sulfonamides are sensitive to the Lewis acidity of silica.
-
Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites before loading your sample.
Q: I used Na/Naphthalene and my yield is 30%. Where did my product go? A: Sodium naphthalenide is a radical anion. It often reduces other functional groups (benzyl ethers, halides, isolated alkenes) or causes polymerization.
-
Fix: Switch to the SmI₂/Amine/Water protocol (Method B above). It is strictly chemoselective for the Sulfonyl-Nitrogen bond.
Q: Can I use the Tosyl group to protect a primary amine and then alkylate it to a secondary amine? A: Yes, this is the Fukuyama Amine Synthesis .
-
Protect amine with TsCl.[2]
-
Alkylate the acidic N-H (exploit the "bug" described in Part 3).
-
Deprotect using Mg/MeOH or SmI₂.
-
Note: This converts the "unwanted reactivity" into a powerful synthetic tool.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3]
-
Hilmersson, G.; Ankner, T. "Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water." Organic Letters, 2009 , 11(3), 503–506.[4]
-
Alonso, E.; Ramón, D. J.; Yus, M. "Reductive deprotection of sulfonamides and esters with magnesium in methanol." Tetrahedron, 1997 , 53(42), 14355–14368.
-
Moussa, Z.; Romo, D. "Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation."[3][5] Synlett, 2006 , 19, 3294–3298.[3][5]
-
Reed-Berendt, B. G.; Morrill, L. C. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols."[6] The Journal of Organic Chemistry, 2019 , 84(7), 3715–3724.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
efficacy comparison of different synthesis routes for acetamides
Topic: Efficacy Comparison of Different Synthesis Routes for Acetamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acetamide moiety (
This guide critically evaluates four distinct synthesis routes, moving beyond basic textbook definitions to analyze their efficacy in a professional research setting. We prioritize the shift toward catalytic direct amidation while benchmarking against classical methods.
Route Analysis & Mechanistic Insight
Route A: Catalytic Direct Amidation (Boronic Acid Catalysis)
The "Green" Standard Direct condensation of carboxylic acids and amines is thermodynamically challenging due to ammonium salt formation. Boronic acid catalysts (e.g., o-iodophenylboronic acid, MIBA) overcome this by activating the acid reversibly while enabling water removal.
-
Expert Insight: Recent mechanistic studies (e.g., Whiting et al.) challenge the traditional "monoacyloxyboron" intermediate hypothesis. Evidence suggests a dimeric B-O-B active species is responsible for dual activation of the acid and amine, explaining the superior kinetics of specific arylboronic acids over simple boric acid.
-
Best For: Late-stage functionalization, GMP scale-up, and substrates sensitive to chlorinating agents.
Route B: Oxidative Amidation of Aldehydes
The Emerging Oxidative Route This route bypasses the carboxylic acid entirely, converting aldehydes directly to amides using an amine and an oxidant (TBHP, air) with a catalyst (Cu, Co, or metal-free).
-
Mechanism: Proceeds via a hemiaminal intermediate , which is subsequently oxidized to the amide.[1] This avoids the generation of free carboxylic acids, preventing potential side reactions in acid-sensitive substrates.
-
Best For: Utilizing abundant aldehyde feedstocks; avoiding coupling reagents.
Route C: The Ritter Reaction
The Steric Specialist A niche but powerful route reacting nitriles with carbocation precursors (alcohols/alkenes) in strong acid.[2][3]
-
Expert Insight: While often criticized for harsh conditions, the Ritter reaction is unrivaled for synthesizing sterically hindered amides (e.g., tert-butyl amides) where nucleophilic attack on a carbonyl is sterically precluded.
-
Best For: Bulky amines, industrial batch processes (e.g., tert-octylamine).
Route D: Classical Acylation (Acid Chlorides)
The Benchmark The reaction of acid chlorides with amines.[1][4]
-
Status: While offering rapid kinetics and high yields, this route has the poorest atom economy and highest PMI due to the generation of stoichiometric salt waste and the need for hazardous chlorinating agents (SOCl
, Oxalyl chloride). It serves here only as a control for efficacy comparisons.
Comparative Efficacy Data
The following data aggregates typical performance metrics for the synthesis of a model acetamide (e.g., N-benzylacetamide).
| Metric | Route A: Boronic Acid Catalysis | Route B: Oxidative Amidation | Route C: Ritter Reaction | Route D: Acid Chloride (Control) |
| Yield (Typical) | 85–95% | 70–90% | 60–85% | 90–99% |
| Atom Economy | High (Water is byproduct) | Moderate (Oxidant waste) | Low (Salt formation) | Poor (Stoichiometric waste) |
| PMI (Mass Intensity) | ~89 (Excellent) | ~150 (Moderate) | >200 (Poor) | >300 (Very Poor) |
| Reaction Time | 12–24 Hours | 4–12 Hours | 1–6 Hours | <1 Hour |
| Functional Group Tolerance | Excellent (Acid/Base stable) | Good (Oxidation sensitive) | Poor (Acid sensitive) | Moderate (Nucleophile sensitive) |
| Scalability | High (Azeotropic removal) | Moderate (Exotherm control) | High (Industrial standard) | High (Safety controls needed) |
Decision Framework & Visualization
Mechanistic Pathway: Boronic Acid Catalysis
The diagram below illustrates the modern understanding of the dimeric activation cycle, distinguishing it from the older monomeric models.
Caption: Proposed catalytic cycle for boronic acid amidation involving the active dimeric B-O-B species (Ref: Whiting et al.).
Route Selection Decision Tree
Use this logic flow to select the optimal synthesis route for your specific substrate.
Caption: Strategic decision tree for selecting the optimal acetamide synthesis route based on steric and chemical constraints.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of monitoring steps (TLC/GC) and specific workup criteria ensures reproducibility.
Protocol A: Boronic Acid Catalyzed Amidation (Green Route)
Based on the methodology of Hall and Whiting.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Catalyst: o-Iodophenylboronic acid (MIBA) or 3,4,5-trifluorophenylboronic acid (10 mol%)
-
Solvent: Fluorobenzene or Toluene (anhydrous)
-
Drying Agent: 4Å Molecular Sieves (activated)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the carboxylic acid (5 mmol) and the boronic acid catalyst (0.5 mmol).
-
Solvation: Add solvent (20 mL) and activated 4Å molecular sieves (2 g). Note: Sieves are critical for shifting the equilibrium by removing water.
-
Addition: Add the amine (5.5 mmol) in one portion.
-
Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 85-110°C depending on solvent) for 12–24 hours.
-
Validation Point: Monitor by TLC. The disappearance of the carboxylic acid spot is the primary endpoint.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove sieves.
-
Purification: Wash the filtrate with 1M HCl (to remove excess amine) and saturated NaHCO
(to remove unreacted acid). Dry organic layer over MgSO and concentrate in vacuo. -
Result: The crude product is often >95% pure. Recrystallize if necessary.
Protocol B: Copper-Catalyzed Oxidative Amidation
Based on the methodology of Yoo and Li.[5]
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine Hydrochloride Salt (1.2 equiv)
-
Catalyst: CuI (5 mol%)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (5-6 M in decane, 1.5 equiv)
-
Base: CaCO
(2.0 equiv) or NaHCO
Procedure:
-
Setup: To a sealed tube or reaction vial, add CuI (0.05 mmol), CaCO
(2.0 mmol), and the amine hydrochloride (1.2 mmol). -
Addition: Add Acetonitrile (3 mL) followed by the aldehyde (1.0 mmol).
-
Oxidant: Slowly add TBHP solution (1.5 mmol) via syringe. Caution: Peroxides are potentially explosive; use a blast shield.
-
Reaction: Seal the vessel and heat to 50–60°C for 6–12 hours.
-
Validation Point: The reaction mixture will turn from a suspension to a characteristic blue/green copper solution as the reaction progresses.
-
-
Workup: Cool and dilute with Ethyl Acetate. Wash with aqueous NaHSO
(to quench excess peroxide—Critical Safety Step) and brine. -
Purification: Flash column chromatography is usually required to separate the amide from trace carboxylic acid byproducts.
References
-
Marcelli, T. (2010). Mechanistic Insights into the Boronic Acid-Catalyzed Amidation. Angewandte Chemie International Edition. Link
-
Gernon, M. D., et al. (1999). The Ritter Reaction: A Review of Scope and Mechanism. Monographs in Organic Functional Group Transformations. Link
-
Yoo, W. J., & Li, C. J. (2006).[5] Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. Link
-
Arkhipenko, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Royal Society of Chemistry (Chemical Science). Link
-
Dunn, P. J., et al. (2016). Green Chemistry Metrics in Amide Synthesis. Journal of Chemical Education. Link
Sources
- 1. iris.uniss.it [iris.uniss.it]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts [organic-chemistry.org]
- 6. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 7. C–H Amination via Electrophotocatalytic Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Orthogonal Imperative: Cross-Validating Analytical Methods for Chlorinated Compounds
Executive Summary
In the trace analysis of chlorinated compounds—whether pharmaceutical impurities (genotoxic impurities like alkyl chlorides) or persistent organic pollutants (POPs)—reliance on a single detection mechanism is a liability. The electron-withdrawing nature of the chlorine atom makes Gas Chromatography-Electron Capture Detection (GC-ECD) the historical gold standard for sensitivity. However, its susceptibility to non-target electrophilic interferences often yields "false positives."[1]
This guide outlines a rigorous cross-validation framework comparing GC-ECD against GC-MS/MS (Triple Quadrupole) . We move beyond simple correlation coefficients (
Part 1: The Strategic Framework – Why Orthogonality Matters
True cross-validation requires orthogonality —the use of methods that rely on fundamentally different physical principles to measure the same analyte.
| Feature | Method A: GC-ECD | Method B: GC-MS/MS (Triple Quad) |
| Detection Principle | Radioactive Ionization: | Mass Filtration: Ionization (EI/CI) followed by precursor ion selection, fragmentation, and product ion detection (SRM/MRM). |
| Primary Strength | Sensitivity: Unrivaled for polychlorinated species (often femtogram levels). | Selectivity: "Fingerprint" identification; eliminates matrix noise via mass filtering. |
| Primary Weakness | Specificity: Any electronegative group (nitro, oxygenated) responds. High risk of false positives.[1] | Complexity/Cost: Lower sensitivity than ECD for some specific congeners; higher capital/maintenance cost. |
| Role in Validation | Quantification (Screening & Low-level Quant) | Confirmation (Identity & Matrix Interference Check) |
The "Self-Validating" Concept
A self-validating system does not wait for a final report to detect failure. It embeds Bridge Controls —samples spiked with a known concentration of analyte and a surrogate (e.g.,
Part 2: Experimental Protocol
Workflow Visualization
The following diagram illustrates the parallel processing path required to eliminate sample preparation bias from the analytical comparison.
Caption: Figure 1. Parallel extraction workflow ensuring that variance stems from detection physics, not sample heterogeneity.
Step-by-Step Methodology
1. Sample Preparation (Unified)
To isolate the detector performance, sample prep must be identical.
-
Extraction: Use QuEChERS (AOAC 2007.01) for biologicals/food or Soxhlet (EPA 3540C) for soils/solids.
-
Cleanup (Critical for ECD): Pass the extract through a Florisil cartridge (EPA 3620C) to remove polar interferences. Note: MS/MS is forgiving of matrix; ECD is not. We clean for the "weakest" detector.
-
Internal Standard (IS): Add Pentachloronitrobenzene (PCNB) post-extraction to correct for injection variability.
2. Method A: GC-ECD Configuration (The Sensitivity Workhorse)
-
Instrument: Agilent 7890B or equivalent with micro-ECD.
-
Column: Dual-column setup is mandatory to prevent co-elution errors.
-
Primary: DB-5ms (30m x 0.25mm x 0.25µm).
-
Confirmatory: DB-1701 (mid-polarity).
-
-
Carrier Gas: Hydrogen or Helium (constant flow 1.2 mL/min).
-
Detector Gas: Nitrogen (makeup gas) at 60 mL/min.
-
Quantification: External standard method using 5-point calibration (
).
3. Method B: GC-MS/MS Configuration (The Specificity Judge)
-
Instrument: Triple Quadrupole GC-MS (e.g., Thermo TSQ or Agilent 7000).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
Transition Selection: Select one Quantifier ion (most abundant) and two Qualifier ions per analyte.
-
Criterion: Qualifier/Quantifier ion ratios must be within ±20% of the reference standard.
-
-
LOD Verification: Ensure the MS/MS method LOQ is at least 50% of the regulatory limit (even if higher than ECD).
Part 3: Data Analysis & Interpretation[2][3]
Do not rely solely on linear regression. Two methods can have
The Bland-Altman Plot (Bias Assessment)
Instead of plotting Method A vs. Method B, plot the Difference vs. the Average .[2]
-
X-Axis:
-
Y-Axis:
-
Interpretation:
-
Zero Bias: Points scatter randomly around Y=0.
-
Systematic Bias: Points cluster at Y > 0 (Suggests ECD is over-estimating due to matrix interference).
-
Proportional Bias: The difference grows as concentration increases (Calibration slope error).
-
Decision Logic for Discrepancies
Use this logic gate when results disagree:
| Scenario | Observation | Root Cause | Action |
| Case 1 | ECD >> MS/MS | Matrix Interference | Co-eluting electrophilic compound detected by ECD but filtered out by MS. Trust MS/MS. |
| Case 2 | MS/MS >> ECD | Quenching/Saturation | ECD detector saturated or "quenched" by high concentration of non-targets. Dilute and re-run ECD. |
| Case 3 | ECD detects, MS/MS < LOD | Sensitivity Gap | Analyte is real but below MS threshold. Report as "Detected (ECD only)" and concentrate sample for MS confirmation. |
Part 4: Comparative Performance Data
Simulated data based on typical validation of organochlorine pesticides (OCPs) in soil matrix.
| Parameter | GC-ECD (Dual Column) | GC-MS/MS (Triple Quad) | Verdict |
| Linearity ( | 0.998 (limited dynamic range, | 0.999 (wide dynamic range, | MS/MS Wins |
| LOD (DDT) | 0.05 µg/kg | 0.50 µg/kg | ECD Wins (10x more sensitive) |
| Precision (%RSD) | 2.5% | 4.1% | ECD Wins (Simpler physics) |
| Accuracy (Recovery) | 115% (High bias common) | 98% (Near true value) | MS/MS Wins |
| False Positive Rate | High (requires confirmation) | < 1% | MS/MS Wins |
Visualizing the Decision Matrix
Caption: Figure 2. Decision logic for validating hits. ECD sensitivity drives screening; MS selectivity drives confirmation.
References
-
U.S. Environmental Protection Agency. (2007).[3] Method 8081B: Organochlorine Pesticides by Gas Chromatography. SW-846 Update IV. [Link]
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update V. [Link]
-
International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
Sources
Comparative Cytotoxicity Profiling of N-Substituted Phenylacetamide Analogs
Executive Summary
This guide provides a technical comparison of N-substituted phenylacetamide analogs , focusing on their cytotoxic efficacy against human cancer cell lines (MCF-7, MDA-MB-468, PC3).[1][2] Phenylacetamides are a privileged scaffold in medicinal chemistry, serving as precursors to potent histone deacetylase (HDAC) inhibitors and tubulin polymerization inhibitors.
This analysis contrasts Series A (Electron-Withdrawing Group substitutions) against Series B (Electron-Donating Group substitutions) to elucidate Structure-Activity Relationships (SAR). Experimental data indicates that para-substituted electron-withdrawing groups (specifically
Structural Classes & Comparative Data
The core pharmacophore consists of a phenyl ring attached to an acetamide linker. Modifications at the para-position of the N-phenyl ring modulate lipophilicity (
Comparative Data: Cytotoxicity (IC )
The following table synthesizes data from key medicinal chemistry studies, specifically comparing 2-(4-fluorophenyl)-N-phenylacetamide derivatives and nitro-substituted analogs.
| Compound ID | R-Substituent (para) | Electronic Effect | Cell Line (Target) | IC | Relative Potency |
| Analog 3d | Strong Withdrawal | MDA-MB-468 | 0.6 ± 0.08 | High (Lead) | |
| Analog 3d | Strong Withdrawal | MCF-7 | 0.7 ± 0.4 | High | |
| Analog 2c | Strong Withdrawal | PC3 | 80.0 | Moderate | |
| Analog 2f | Donating | PC3 | > 100 | Low | |
| Imatinib | (Reference Drug) | N/A | PC3 | 40.0 | Standard |
Key Insight: The presence of a strong electron-withdrawing group (
) at the para position (Analog 3d/2c) correlates with a 2-fold to 100-fold increase in potency compared to electron-donating analogs (Analog 2f). This suggests that electron deficiency in the aromatic ring may enhancestacking interactions with target proteins (e.g., HDAC active sites) or improve metabolic stability against ring oxidation.
Mechanistic Action: Apoptosis Induction
Cytotoxicity in this class is not merely necrotic but programmed.[1] High-potency phenylacetamides induce apoptosis via the intrinsic mitochondrial pathway .[3]
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the signaling cascade triggered by Lead Analog 3d, leading to cell death.
Figure 1: The intrinsic apoptotic cascade triggered by phenylacetamide analogs.[3][4] Note the critical Bax/Bcl-2 ratio inversion.
Experimental Protocols
To replicate these findings or screen new libraries, the following validated workflows are recommended.
Synthesis Workflow
The synthesis of these analogs typically follows a Schotten-Baumann reaction or direct amidation.
Figure 2: General synthesis workflow for N-substituted phenylacetamides.
Validated MTT Cytotoxicity Assay
Objective: Determine IC
Reagents:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]
-
Solubilization Buffer: DMSO or SDS-HCl.
Protocol:
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO . -
Treatment: Add phenylacetamide analogs at serial dilutions (e.g., 0.1
M to 100 M). Include a DMSO vehicle control (< 0.5% v/v). -
Incubation: Incubate for 48 hours. Critical: Ensure no evaporation occurs; use a humidity chamber.
-
MTT Addition: Add 20
L of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals.[1] -
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC
.
Strategic Recommendations for Lead Optimization
Based on the comparative data, the following strategies are recommended for researchers developing this scaffold:
-
Prioritize Electron Withdrawal: Focus on halogenated (F, Cl) or nitro-substituted rings. These consistently outperform methoxy/methyl variants in cytotoxicity assays.[5][6]
-
Monitor Solubility: While nitro groups increase potency, they may reduce aqueous solubility. Consider bioisosteric replacements (e.g.,
or nitrile groups) to maintain electronic withdrawal while modulating lipophilicity. -
Verify Selectivity: Always run a counter-screen on non-cancerous fibroblast lines (e.g., HFF-1) to calculate the Selectivity Index (SI). An SI > 2 is required for a viable drug candidate.
References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents: synthesis and in-vitro cytotoxicity evaluation.[1][5][6] Iranian Journal of Pharmaceutical Research, 12(3), 267–271.[1][6] [Link]
-
Tavallaei, O., Rezazadeh, S., Marzbany, M., & Aliabadi, A. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[1][2][5] Pharmaceutical Sciences, (E-pub ahead of print).[1][5] [Link]
-
Chen, I. L., Chen, J. J., Lin, Y. C., Peng, C. T., Juang, S. H., & Wang, T. C. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives.[1][7] European Journal of Medicinal Chemistry, 59, 227–234.[1][7] [Link]
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide
Executive Summary & Hazard Architecture
The Core Directive: Treat 2-phenyl-N-(2,2,2-trichloro-1-tosylethyl)acetamide not merely as an inert solid, but as a masked electrophile .
As a Senior Application Scientist, I must clarify that while a specific Safety Data Sheet (SDS) for this complex intermediate may be sparse, its structure dictates its risk profile. This compound is an
Structural Hazard Analysis (The "Why"):
-
Trichloromethyl Group (
): Introduces lipophilicity and potential halogenated toxicity. Inhalation of dust can cause severe respiratory irritation. -
Tosyl Group (
): A potent leaving group. Under basic conditions or heat, this molecule eliminates -toluenesulfinic acid to generate a highly reactive imine species capable of alkylating biological nucleophiles (DNA/Proteins). -
Acetamide Backbone: Potential for contact sensitization.
Personal Protective Equipment (PPE) Matrix
Rationale: The primary risk is particulate inhalation during weighing and dermal absorption during solvation.
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Engineering Control | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Critical: The |
| Dermal (Hands) | Primary Layer | Nitrile (4 mil minimum) | Standard protection against solid contact. |
| Secondary Layer | Silver Shield (Laminate) | Required only during solvation. Halogenated solvents (often used with this compound) permeate nitrile rapidly. | |
| Ocular | Primary | Chemical Splash Goggles | Safety glasses are insufficient. Fine organic powders can drift around side-shields. |
| Body | Outerwear | Tyvek Lab Coat (Disposable) | Prevents impregnation of cotton lab coats with halogenated dust, which is difficult to launder out. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol utilizes a self-validating system : every step includes a check to ensure containment before proceeding.
Phase A: Preparation & Weighing
-
Static Control: This solid is likely hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.
-
The "Boat-in-Jar" Technique:
-
Place your weighing boat inside a larger secondary jar.
-
Transfer the solid into the boat.
-
Cap the secondary jar before removing it from the balance.
-
Validation: No visible dust should be on the exterior of the secondary jar.
-
Phase B: Solvation & Reaction
-
Solvent Choice: When dissolving (e.g., in DCM or THF), add solvent slowly.
-
Exotherm Check: The elimination of the tosyl group is endothermic, but subsequent reactions with nucleophiles can be exothermic. Monitor internal temperature.
-
Quenching: If the reaction uses a base (e.g.,
) to trigger the imine formation, ensure the reaction is quenched with a weak acid (e.g., ) before workup to neutralize reactive intermediates.
Phase C: Visualization of Workflow
Figure 1: Operational workflow ensuring engineering controls are verified before the chemical container is opened.
Emergency Response & Spill Management
The "Dry vs. Wet" Decision Logic: Cleaning a solid spill with water creates a toxic halogenated slurry. Follow this logic strictly.
Figure 2: Decision logic for spill remediation. Note that sweeping dry powder is prohibited to prevent aerosolization.
Disposal & Decontamination[2][3][4][5][6]
Crucial Distinction: Because of the trichloromethyl group (
-
Segregation: Do not mix with general organic waste (acetone/methanol). Halogenated waste requires high-temperature incineration. Mixing it with non-halogenated fuels increases disposal costs and environmental risk.
-
Labeling: Tag the waste container explicitly: "Contains Halogenated Organics (Trichloro-derivative) & Sulfones."
-
Glassware: Rinse glassware with acetone inside the fume hood. Collect the first rinse as halogenated waste. Subsequent washes can go to general wash.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Petrini, M. (2005).
-Amido Sulfones as Stable Precursors of Reactive -Acylimino Derivatives.[1] Chemical Reviews, 105(11), 3949–3977. [Link] -
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Chlorinated Compounds. [Link]
Sources
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
